molecular formula C15H14N6O B5666022 5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole

5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole

Cat. No. B5666022
M. Wt: 294.31 g/mol
InChI Key: FBFDLRILQLSRGA-UHFFFAOYSA-N
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Description

Compounds incorporating pyrazole, oxadiazole, and benzimidazole rings have been extensively studied due to their diverse pharmacological activities and potential applications in material science. These heterocycles are known for their interesting chemical and physical properties, which can be finely tuned by modifying their substituents.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocyclic precursors. For example, a study by Ge et al. (2014) on the synthesis of novel oxadiazole derivatives utilized a multi-step synthesis approach starting from specific carboxylic acid precursors, highlighting the complexity and precision required in synthesizing such compounds (Ge et al., 2014).

Molecular Structure Analysis

X-ray crystallography, NMR, and mass spectrometry are key techniques used to determine the molecular structure of heterocyclic compounds. For instance, the solid-state structure of a benzimidazole derivative was elucidated through single crystal X-ray diffraction, providing detailed insights into its molecular geometry and intermolecular interactions (El Foujji et al., 2021).

Chemical Reactions and Properties

The reactivity of such compounds often depends on the presence and position of substituents on the heterocyclic rings. Studies have explored various chemical reactions, including cyclization and substitution, to modify the core structure and introduce new functionalities. The work by Dzvinchuk et al. (2009) on the cyclocondensation of benzimidazoles with hydrazines to form pyrazole derivatives illustrates the types of chemical transformations that can be applied to these heterocycles (Dzvinchuk et al., 2009).

properties

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-(1-propan-2-ylpyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-9(2)21-7-11(6-18-21)15-19-14(20-22-15)10-3-4-12-13(5-10)17-8-16-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFDLRILQLSRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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